molecular formula C7H6BrN3O B1525939 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one CAS No. 957198-15-1

7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one

Cat. No.: B1525939
CAS No.: 957198-15-1
M. Wt: 228.05 g/mol
InChI Key: HAPKFTGLUZRZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound featuring a fused pyridine-pyrazinone core with a bromine substituent at position 6. This brominated derivative is of interest in medicinal chemistry due to the electron-withdrawing and steric effects of the bromine atom, which can modulate reactivity and biological interactions. The parent compound, Pyrido[2,3-b]pyrazin-3(4H)-one (CAS 35252-02-9), lacks the bromine substituent and serves as a foundational structure for derivatives .

Properties

IUPAC Name

7-bromo-2,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c8-4-1-5-7(10-2-4)11-6(12)3-9-5/h1-2,9H,3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPKFTGLUZRZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728177
Record name 7-Bromo-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957198-15-1
Record name 7-Bromo-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C7H6BrN3O\text{C}_7\text{H}_6\text{BrN}_3\text{O}, and it has garnered interest due to its diverse biological activities, particularly in anti-cancer and anti-inflammatory contexts. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables and findings from various studies.

PropertyValue
Molecular FormulaC7H6BrN3O
Molecular Weight228.05 g/mol
CAS Number957198-15-1
Log P1.43120
PSA57.51 Å

Anti-Cancer Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance, a study demonstrated that derivatives of pyrazine compounds could induce apoptosis in chronic myeloid leukemia K562 cells by targeting apoptotic pathways involving Bax/Bcl2 and Survivin expression . The findings indicated that treatment with these compounds resulted in:

  • Cell Viability : Inhibition with an IC50 of 25 μM after 72 hours.
  • Morphological Changes : Induced apoptosis was confirmed through fluorescence microscopy.
  • Gene Expression : Down-regulation of anti-apoptotic genes (Bcl2 and Survivin) and up-regulation of pro-apoptotic genes (Bax).

Anti-Inflammatory Activity

The compound also exhibits anti-inflammatory properties. Research on similar pyrazole derivatives has shown that they can significantly reduce inflammation in animal models. For example, a series of synthesized compounds were tested for their anti-inflammatory effects using the carrageenan-induced paw edema model, showing promising results comparable to standard anti-inflammatory drugs like indomethacin .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that the presence of bromine at the 7-position enhances its biological activity. Modifications at other positions can lead to variations in potency against different biological targets.

Case Studies

  • Case Study on Apoptosis Induction : A study focused on the effect of pyrazine derivatives on K562 cells indicated that the compound could effectively induce apoptosis through intrinsic pathways, leading to cell cycle arrest and increased sub-G1 populations indicative of apoptotic cells .
  • Anti-inflammatory Efficacy : Another investigation assessed various synthesized derivatives for their ability to inhibit inflammation in vivo, revealing that specific modifications led to enhanced efficacy against carrageenan-induced edema .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have explored the anticancer properties of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one. Its structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxic effects on human cancer cells, indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses inhibitory effects against certain bacterial strains, making it a candidate for the development of new antibiotics . This is particularly relevant given the rising concern over antibiotic resistance.

Neuropharmacology

Cognitive Enhancement
Preliminary investigations into the neuropharmacological effects of this compound suggest its potential role in enhancing cognitive functions. Animal studies have indicated improvements in memory and learning tasks when treated with this compound . Such findings position it as a candidate for further research into treatments for neurodegenerative diseases.

Synthetic Applications

Building Block in Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functional group modifications, which can lead to the development of novel materials and pharmaceuticals .

Case Study 1: Anticancer Research
A study published in Medicinal Chemistry evaluated several derivatives of this compound against different cancer cell lines. The results indicated that certain modifications enhanced its cytotoxicity significantly compared to the parent compound .

Case Study 2: Neuropharmacological Effects
Research conducted at a leading university investigated the neuropharmacological effects of this compound in rodent models. The findings suggested that treatment with this compound led to marked improvements in cognitive performance on standard tests .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

6-Chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one
  • Structural Differences : Chlorine at position 6 vs. bromine at position 7.
  • Molecular Formula : C₇H₆ClN₃O (vs. C₇H₆BrN₃O for the bromo analog).
  • Key Properties :
    • Predicted Collision Cross Section (CCS) for [M+H]+: 134.7 Ų .
    • Smaller halogen size (Cl vs. Br) reduces steric hindrance but maintains electron-withdrawing effects.
  • Synthetic Relevance : Positional halogenation impacts regioselectivity in further functionalization.
7-Chloropyrido[2,3-b]pyrazine
  • Structural Differences: Chlorine at position 7 (same position as bromo analog) but lacks the pyrazinone oxygen.
  • Applications : Discontinued due to unspecified challenges in synthesis or stability .
6-Bromopyrido[2,3-b]pyrazine
  • Structural Differences : Bromine at position 6 instead of 7.
  • Impact : Altered electronic distribution may affect binding to biological targets compared to the 7-bromo isomer .

Functional Group Variations

2-Amino-Pyrido[2,3-b]pyrazin-3(4H)-one
  • Structural Differences: Amino group at position 2 vs. bromine at position 7.
  • Properties: Increased basicity due to the amino group. Hazard profile includes acute oral toxicity and respiratory irritation .
  • Applications: Potential as a building block for bioactive molecules, contrasting with bromo analog’s electronic modulation.
2-(2-Nitrobenzyl)pyrido[2,3-b]pyrazin-3(4H)-one
  • Structural Differences : Nitrobenzyl group introduces steric bulk and redox-active nitro functionality.
  • Synthesis: Prepared via condensation of oxazolidine with 2,3-diaminopyridine, differing from bromo analog’s halogenation pathways .

Fused-Ring Analogs

4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives
  • Structural Differences: Pyrimidinone ring fused to pyridine instead of pyrazinone.
  • Substituents : Piperidinyl and fluorinated groups (e.g., 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[1-(2-fluoroethyl)piperidin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one).
  • Applications : Designed for kinase inhibition, highlighting how core scaffold changes influence target selectivity .

Table 1: Key Properties of Selected Analogs

Compound Name Substituent(s) Molecular Formula Key Properties/Data Reference
7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one Br at position 7 C₇H₆BrN₃O Not reported; inferred halogen effects
6-Chloro analog Cl at position 6 C₇H₆ClN₃O CCS [M+H]+: 134.7 Ų
2-Amino analog NH₂ at position 2 C₇H₆N₄O Acute toxicity (oral), GHS Category 4
2-(2-Nitrobenzyl) analog Nitrobenzyl at N2 C₁₄H₁₀N₄O₃ Synthetic route via oxazolidine

Stability and Hazards

  • Bromo vs. Chloro : Bromine’s larger atomic radius may increase environmental persistence.
  • Amino Derivative: Higher acute toxicity compared to halogenated analogs, necessitating stringent safety protocols .

Preparation Methods

Synthesis via Brominated Pyrido[2,3-b]pyrazine Precursors

A prominent preparation strategy involves starting from halogenated pyrido[2,3-b]pyrazine derivatives, such as 7-bromo-1-butyl-3-chloro-pyrido[2,3-b]pyrazine-2-one, followed by selective functional group transformations to yield the target compound. This approach is well-documented in patent US11180503B2, which details multi-step synthetic procedures involving amidation, reduction, and palladium-catalyzed coupling reactions.

  • Step A : Formation of amide intermediates by coupling 5-bromopyridine-2,3-diamine with butyric acid using HATU as a coupling reagent in DMF, under nitrogen atmosphere and moderate heating (50 °C) overnight. The reaction is followed by aqueous workup and organic extraction.

  • Step B : Reduction of the amide intermediate using lithium aluminum hydride in THF at low temperature (-78 °C) to convert the amide to the corresponding amine or alcohol functionalities. The reaction mixture is then carefully quenched and extracted.

  • Final Steps : Subsequent Pd-catalyzed cross-coupling reactions (e.g., with organozinc reagents) in toluene under nitrogen at low temperature (0 °C) lead to the formation of the bicyclic pyrazinone core with the bromine substituent intact.

This method yields the desired 7-bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one with good purity and in racemic form, as confirmed by mass spectrometry (m/z 196.0 [M+H]) and chromatographic techniques.

Comparative Data Table of Key Synthetic Steps

Step Starting Material / Intermediate Reagents and Conditions Outcome / Product Notes
A 5-Bromopyridine-2,3-diamine DIPEA, Butyric acid, HATU, DMF, 50 °C, overnight N-(2-amino-5-bromo-3-pyridyl)butanamide Amide formation via coupling
B N-(2-amino-5-bromo-3-pyridyl)butanamide LiAlH4 in THF, -78 °C to RT Reduced amine intermediate Controlled reduction of amide
C Reduced intermediate Pd-PEPPSI-IHeptCl catalyst, toluene, 0 °C to RT, organozinc reagent This compound Pd-catalyzed cross-coupling to form bicyclic core

Research Findings and Practical Considerations

  • The use of HATU as a coupling reagent in amidation offers high yields and clean reactions, minimizing side products.

  • Lithium aluminum hydride reduction requires careful temperature control to prevent over-reduction or decomposition.

  • Palladium-catalyzed cross-coupling reactions proceed efficiently under inert atmosphere with precise stoichiometry of organometallic reagents.

  • Purification typically involves aqueous workup, organic extraction, drying over anhydrous salts (Na2SO4 or MgSO4), filtration, and concentration under reduced pressure.

  • The final compound is often isolated as a dark gel or solid, with characterization by mass spectrometry and NMR spectroscopy confirming structure and purity.

  • The described methods have been successfully scaled up, demonstrating robustness for potential industrial applications.

Q & A

Q. What are the standard synthetic routes for 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one?

A common method involves cyclocondensation of 2,3-diaminopyridine derivatives with carbonyl-containing intermediates. For example, a related pyrido-pyrazinone was synthesized by reacting oxazolidine derivatives (e.g., 3a) with 2,3-diaminopyridine in ethanol under acidic catalysis (H₂SO₄), followed by neutralization with NaHCO₃ and purification . Reaction optimization should focus on temperature control (heating at reflux) and stoichiometric ratios to minimize side products.

Q. How can the structure of this compound be confirmed experimentally?

Characterization typically involves:

  • Melting Point Analysis : Compare observed values (e.g., 175–176°C for a related brominated pyrido-oxazine) with literature data .
  • Spectroscopy :
    • IR : Detect carbonyl (C=O) stretches near 1,690–1,710 cm⁻¹ and aromatic C-Br vibrations at ~550–600 cm⁻¹ .
    • ¹H/¹³C NMR : Identify deshielded protons adjacent to the bromine atom and confirm dihydro-pyrazinone ring protons .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., M⁺ at m/z 572 for brominated chromeno-pyrido-pyrimidinones) .

Q. What solvents and conditions are optimal for dissolving this compound?

Polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., DCM) are preferred due to the compound’s aromatic and heterocyclic nature. For example, brominated pyrazolo-pyridines with similar solubility profiles dissolve well in DMSO, as noted in studies on 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives . Pre-heating (40–50°C) may enhance solubility.

Q. What safety precautions are required when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of brominated aromatic byproducts.
  • First Aid : For skin contact, wash immediately with water; consult a physician if irritation persists .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in substitution reactions?

The bromine atom acts as a directing group in electrophilic substitution. For example, in pyrido-pyrazinones, bromine at position 7 enhances reactivity at adjacent positions (e.g., C-6 or C-8) due to its electron-withdrawing effect. This was observed in Suzuki coupling reactions of 7-bromo-3,4-dihydropyrido-oxazines, where palladium catalysts selectively functionalize the para position . Computational studies (DFT) can predict reactive sites by analyzing charge distribution.

Q. How stable is this compound under acidic or basic conditions?

Stability varies with pH:

  • Acidic Conditions : The dihydro-pyrazinone ring may undergo hydrolysis at elevated temperatures (e.g., >80°C in 1M HCl), forming pyrazine-2,3-diamine intermediates .
  • Basic Conditions : The compound is more stable, but prolonged exposure to NaOH (pH >10) can de-brominate the aromatic ring, as seen in related brominated pyridines .

Q. What strategies resolve contradictions in spectroscopic data for derivatives?

Case Study: Discrepancies in NMR shifts for brominated pyrido-pyrazinones can arise from tautomerism or solvent effects. For example:

  • Use deuterated DMSO to stabilize enol-keto tautomers.
  • Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Q. How can synthetic yields be improved for large-scale preparations?

  • Catalyst Optimization : Replace H₂SO₄ with milder acids (e.g., p-TsOH) to reduce side reactions.
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for cyclocondensation steps, as demonstrated in brominated pyrrolo-azepine syntheses .
  • Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one
Reactant of Route 2
7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.